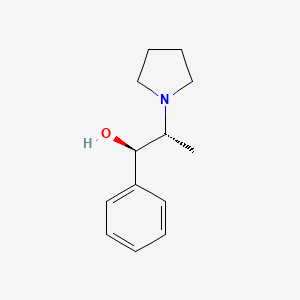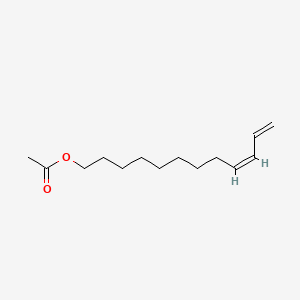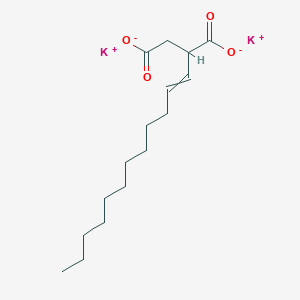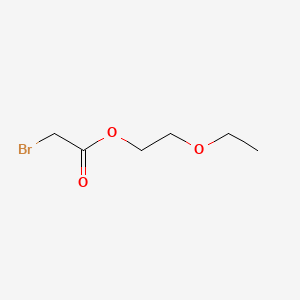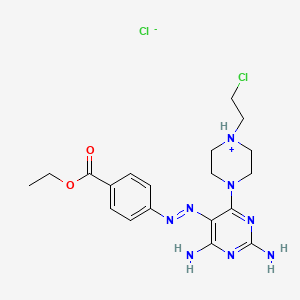
2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone is an organic compound with the molecular formula C10H8O3. It is a derivative of furfural, a compound derived from agricultural byproducts like corncobs and oat hulls. This compound is known for its unique structure, which includes a furan ring and a hydrazone group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone can be synthesized through the reaction of 2-furancarboxaldehyde with hydrazine. The reaction typically occurs under mild conditions, often in the presence of a solvent like ethanol or methanol. The reaction can be represented as follows:
2-Furancarboxaldehyde+Hydrazine→2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Halogenated furans
Scientific Research Applications
2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, the furan ring can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxaldehyde: A precursor to 2-Furancarboxaldehyde, (2-furanylmethylene)hydrazone.
5-Methyl-2-furancarboxaldehyde: A similar compound with a methyl group on the furan ring.
5-Hydroxymethyl-2-furancarboxaldehyde: Another derivative of furfural with a hydroxymethyl group.
Uniqueness
This compound is unique due to its hydrazone group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
5428-37-5 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(E)-1-(furan-2-yl)-N-[(E)-furan-2-ylmethylideneamino]methanimine |
InChI |
InChI=1S/C10H8N2O2/c1-3-9(13-5-1)7-11-12-8-10-4-2-6-14-10/h1-8H/b11-7+,12-8+ |
InChI Key |
BLMWHISHMGJKFX-MKICQXMISA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/N=C/C2=CC=CO2 |
Canonical SMILES |
C1=COC(=C1)C=NN=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


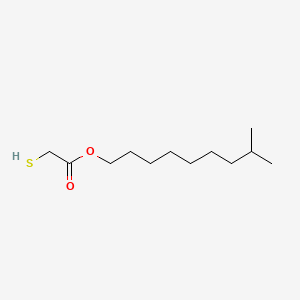
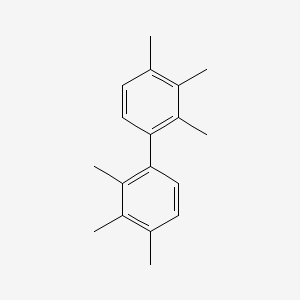
![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)
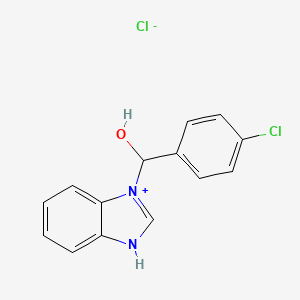
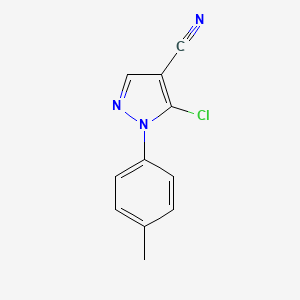

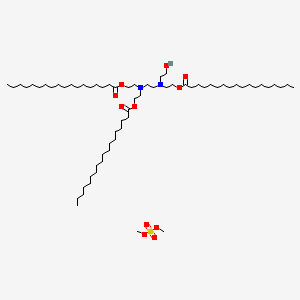
![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
